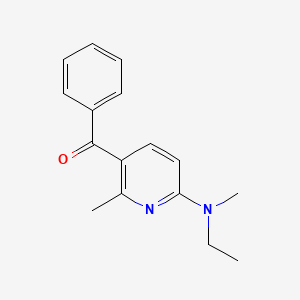(6-(Ethyl(methyl)amino)-2-methylpyridin-3-yl)(phenyl)methanone
CAS No.:
Cat. No.: VC15865599
Molecular Formula: C16H18N2O
Molecular Weight: 254.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C16H18N2O |
|---|---|
| Molecular Weight | 254.33 g/mol |
| IUPAC Name | [6-[ethyl(methyl)amino]-2-methylpyridin-3-yl]-phenylmethanone |
| Standard InChI | InChI=1S/C16H18N2O/c1-4-18(3)15-11-10-14(12(2)17-15)16(19)13-8-6-5-7-9-13/h5-11H,4H2,1-3H3 |
| Standard InChI Key | PJFVXRAOUDTOEE-UHFFFAOYSA-N |
| Canonical SMILES | CCN(C)C1=NC(=C(C=C1)C(=O)C2=CC=CC=C2)C |
Introduction
Chemical Structure and Molecular Characteristics
The compound features a pyridine ring substituted at the 3-position with a phenyl ketone group and at the 6-position with an ethyl(methyl)amino group. The 2-methyl substituent on the pyridine ring introduces steric effects that may influence its conformational stability and intermolecular interactions.
Structural Analysis
Key structural attributes include:
-
Pyridine Core: A six-membered aromatic ring with one nitrogen atom, contributing to electron-deficient properties.
-
Phenyl Ketone: A benzophenone-like moiety that enhances lipophilicity and potential π-π stacking interactions.
-
Ethyl(methyl)amino Group: A tertiary amine substituent that introduces basicity and hydrogen-bonding capabilities.
The molecular structure is stabilized by intramolecular interactions, including van der Waals forces and possible resonance between the ketone and pyridine groups .
Physicochemical Properties
Data from experimental studies are sparse, but theoretical and analog-based predictions provide preliminary insights:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 254.33 g/mol | |
| Boiling Point | Not reported | – |
| Melting Point | Not reported | – |
| Density | Not reported | – |
| Solubility | Likely polar aprotic solvents | – |
The absence of experimental data on melting/boiling points and solubility underscores the need for further characterization.
Synthetic Pathways and Challenges
While no direct synthesis protocols for this compound are documented in the provided sources, analogous pyridine derivatives suggest feasible routes:
Condensation Reactions
Compounds such as 3-[(alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones are synthesized via Knoevenagel condensations between aldehydes and active methylene groups. A similar approach could involve reacting 3-formyl-4-hydroxy-6-methylpyridin-2(1H)-one with ethyl(methyl)amine, followed by ketone formation.
Amination Strategies
The ethyl(methyl)amino group may be introduced via nucleophilic substitution or reductive amination. For example, patents describing the synthesis of 1-(4-methoxyphenyl)ethylamine highlight the use of chiral auxiliaries and catalysts, which could be adapted for stereoselective amination in this context.
Research Gaps and Future Directions
Current limitations in understanding this compound include:
-
Synthetic Reproducibility: Lack of documented protocols for large-scale production.
-
Biological Profiling: Absence of toxicity, pharmacokinetic, or target-binding studies.
-
Material Properties: Unexplored potential in polymer chemistry or optoelectronics.
Future studies should prioritize:
-
Developing efficient synthetic routes with chiral resolution.
-
Screening for bioactivity against bacterial/fungal strains.
-
Computational modeling to predict reactivity and binding affinities.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume